Product packaging for Benzyl 3-oxoazepane-1-carboxylate(Cat. No.:CAS No. 1025828-21-0)

Benzyl 3-oxoazepane-1-carboxylate

Cat. No.: B1337158
CAS No.: 1025828-21-0
M. Wt: 247.29 g/mol
InChI Key: XEMFQWHEMOEYHP-UHFFFAOYSA-N
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Description

Benzyl 3-oxoazepane-1-carboxylate (CAS 1025828-21-0) is a protected azepane derivative of high value in synthetic and medicinal chemistry research. This compound, with the molecular formula C 14 H 17 NO 3 and a molecular weight of 247.29 g/mol, serves as a versatile synthetic intermediate . Its structure features a seven-membered azepane ring with a 3-oxo (ketone) functionality and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, making it a crucial scaffold for constructing more complex molecules . The primary research application of this compound is as a key building block in the discovery and development of new therapeutic agents. Azepane and other nitrogen-containing heterocycles are privileged structures in drug design due to their widespread presence in biologically active compounds. Specifically, derivatives of 3-oxoazepane have been identified as important intermediates in the synthesis of novel compounds investigated as cathepsin inhibitors . Cathepsins are proteases implicated in a variety of disease pathways, and inhibitors targeting them are a significant area of pharmaceutical research . Researchers will find this compound useful for exploring structure-activity relationships (SAR) and for introducing the azepane core into target molecules through further chemical modifications. The ketone group offers a handle for various reactions, including reductions or nucleophilic additions, while the Cbz-protecting group can be selectively removed to reveal a secondary amine for further derivatization. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B1337158 Benzyl 3-oxoazepane-1-carboxylate CAS No. 1025828-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMFQWHEMOEYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441482
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025828-21-0
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of Benzyl 3 Oxoazepane 1 Carboxylate

Selective Functionalization of the Azepane Core

The presence of the carbonyl group at the 3-position of the azepane ring dictates the primary modes of reactivity, creating acidic protons at the α-positions (C2 and C4) and an electrophilic center at the carbonyl carbon. Furthermore, the nitrogen atom and the β-positions can be engaged in transformations through strategic synthetic design, often involving the formation of enecarbamate intermediates.

α-Functionalization Repertoire and Mechanisms

The carbons adjacent to the ketone (α-carbons) are readily deprotonated to form an enolate, which can then react with a range of electrophiles. This reactivity is the basis for a diverse toolkit of α-functionalization methods. The mechanism typically involves the generation of a nucleophilic enolate under basic conditions, which then attacks an electrophilic partner. The choice of base, solvent, and reaction temperature can influence the regioselectivity of enolate formation (i.e., kinetic vs. thermodynamic control), although in the case of benzyl (B1604629) 3-oxoazepane-1-carboxylate, the two α-positions are electronically similar.

Common α-functionalization reactions include:

Alkylation: Introduction of alkyl groups using alkyl halides.

Aldol reactions: Formation of carbon-carbon bonds with aldehydes or ketones.

Amination: Introduction of nitrogen-containing functional groups.

Halogenation: Introduction of halogen atoms, which can serve as handles for further transformations.

These reactions provide a direct route to substituted azepane cores, which are valuable intermediates in medicinal chemistry and natural product synthesis.

Reaction Reagents and Conditions Product Notes
α-Alkylation1. Base (e.g., LDA, NaH) 2. Alkyl halide (R-X)Benzyl 2-alkyl-3-oxoazepane-1-carboxylateThe choice of base and solvent can be critical for yield and selectivity.
α-Amination1. Base 2. Electrophilic amine source (e.g., DIAD)Benzyl 2-amino-3-oxoazepane-1-carboxylateProvides access to α-amino ketone motifs.

β-Functionalization Toolkit and its Application

Functionalization at the β-position relative to the nitrogen atom is less direct and often requires the conversion of the ketone into an enecarbamate. This transformation alters the electronic properties of the ring, enabling reactions at the β-carbon. A powerful toolkit for β-functionalization has been developed, leveraging the reactivity of these enecarbamate intermediates. These methods are particularly useful for the synthesis of complex nitrogen-containing heterocycles.

The application of this toolkit facilitates the introduction of a variety of substituents at the β-position, significantly expanding the chemical space accessible from benzyl 3-oxoazepane-1-carboxylate.

Regioselective Derivatization Strategies

Achieving regioselectivity in the derivatization of this compound is paramount for its utility as a synthetic building block. Strategies for controlling the site of reaction are based on the inherent reactivity of the molecule and the careful choice of reagents and reaction conditions.

α-Functionalization: As discussed, the generation of an enolate directs reactions to the α-carbons.

β-Functionalization: The formation of an enecarbamate intermediate is a key strategy to activate the β-position for nucleophilic attack or other transformations.

N-Functionalization: While the nitrogen is protected by a benzyl carbamate (B1207046) group, this group can be removed and replaced with other substituents to modify the properties of the final molecule.

Carbonyl Chemistry: The ketone itself can be a site of reaction, for example, through reduction to an alcohol or conversion to an imine, which can then undergo further reactions.

The interplay of these strategies allows for a high degree of control over the derivatization of the azepane core, enabling the synthesis of a wide range of complex molecules from a single starting material.

Intramolecular and Intermolecular Cyclization Reactions

The functionalized derivatives of this compound are valuable precursors for the construction of more complex polycyclic systems through cyclization reactions. These reactions can be either intramolecular, where different parts of the same molecule react, or intermolecular, involving reaction with a separate molecule.

Photocatalysed Construction of Spirocyclic Systems

Photocatalysis has emerged as a powerful tool for the construction of spirocyclic systems from enecarbamate derivatives of this compound. In these reactions, a photocatalyst absorbs light and initiates a single-electron transfer process, generating radical intermediates that can undergo cyclization. This approach allows for the formation of complex spirocyclic architectures under mild reaction conditions. The spirocyclic core, where two rings share a single atom, is a common motif in natural products and pharmaceutically active compounds.

Reactant Reaction Type Catalyst/Conditions Product Type
Enecarbamate derivativeIntramolecular [2+2] CycloadditionPhotocatalyst, Visible LightSpiro-azepane-oxetane
Enecarbamate derivativeRadical CascadePhotocatalyst, Radical InitiatorComplex Spirocyclic Azepanes

Annulative Technologies for Bicyclic Lactams and Cyclic Aminals

Annulation reactions, which involve the formation of a new ring fused to an existing one, are another important application of this compound derivatives. These "annulative technologies" provide access to a variety of bicyclic lactams and cyclic aminals. Bicyclic lactams are a key structural feature of many antibiotics, while cyclic aminals are found in a range of bioactive molecules.

These transformations often involve a sequence of reactions, such as an initial functionalization of the azepane core followed by a cyclization step. The specific nature of the annulation reaction depends on the functional groups introduced in the first step and the reaction conditions used for the cyclization.

Cyclization Precursors in Complex Molecule Synthesis

This compound and its derivatives are valuable precursors for the construction of intricate molecular architectures, particularly those containing fused or spirocyclic ring systems. The inherent functionality of the molecule provides multiple reaction sites that can be exploited for intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds.

The azepane core, a seven-membered nitrogen-containing ring, is a common motif in a variety of natural products and pharmaceutically active compounds. The strategic placement of the ketone at the 3-position of the ring in this compound offers a handle for further chemical manipulation. For instance, the enolate of the ketone can be generated and subsequently reacted with an appropriate electrophile to introduce a side chain. This side chain can then be designed to participate in a cyclization reaction, either with the azepane nitrogen after deprotection or with another position on the ring.

Research has demonstrated the utility of related N-heterocyclic cores in the synthesis of diverse polycyclic scaffolds. whiterose.ac.uk For example, enecarbamates derived from similar cyclic systems can be elaborated through various functionalization methods to access structurally diverse and highly three-dimensional molecules. whiterose.ac.uk This suggests that this compound could similarly serve as a platform for the synthesis of complex molecules through carefully designed reaction sequences involving intramolecular cyclizations. The synthesis of fused heterocycles often relies on the strategic installation of functional groups that can undergo ring-closing reactions. organic-chemistry.org

Transformations Involving the Cbz-Protecting Group

The benzyloxycarbonyl (Cbz) group plays a crucial role in the synthetic utility of this compound. It not only serves as a protecting group for the secondary amine but also influences the reactivity of the molecule and allows for selective transformations at other positions.

Role of Benzyloxycarbonyl Protection in Synthetic Sequences

The Cbz group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions, including those that are mildly acidic or basic. This stability is essential when performing reactions on other parts of the this compound molecule, such as modifications at the ketone or other positions on the azepane ring.

The primary function of the Cbz group in synthetic sequences involving this compound is to prevent unwanted side reactions at the nitrogen atom. The lone pair of electrons on the nitrogen is rendered non-nucleophilic by the electron-withdrawing nature of the carbonyl group in the carbamate linkage. This allows for selective reactions to be carried out at other functional groups within the molecule without interference from the amine.

Furthermore, the Cbz group can influence the stereochemical outcome of reactions at adjacent centers. The steric bulk of the benzyl group can direct the approach of reagents, leading to the formation of specific stereoisomers. This level of control is critical in the synthesis of complex target molecules where precise stereochemistry is often a requirement for biological activity.

Strategic Applications As a Synthetic Scaffold in Chemical Research

Contribution to Complex Molecule Synthesis

The inherent structural features of Benzyl (B1604629) 3-oxoazepane-1-carboxylate, namely the protected nitrogen and the reactive keto group within a flexible seven-membered ring, make it an attractive starting point for the synthesis of more elaborate molecular architectures.

Intermediate in the Total Synthesis of Natural Products and Analogues

While direct and extensive examples of Benzyl 3-oxoazepane-1-carboxylate as a key intermediate in the total synthesis of widely known natural products are not prolifically documented in readily available literature, its structural motif is present in numerous alkaloid and other biologically active natural products. The azepane core is a recurring feature, and synthetic strategies often involve the construction of substituted azepanes. The use of precursors like this compound offers a convergent approach to these complex targets, where the core ring system is pre-formed and subsequent modifications can be carried out. The strategic placement of the ketone functionality at the 3-position allows for a variety of chemical transformations, such as nucleophilic additions and reductions, to introduce further complexity and stereocenters, which are crucial for mimicking the intricate structures of natural products.

Scaffold for N-Heterocyclic Core Development

The development of novel N-heterocyclic cores is a cornerstone of modern medicinal chemistry, as these structures are often associated with a wide range of biological activities. This compound serves as a valuable scaffold in this endeavor. The presence of the benzyl carbamate (B1207046) protecting group allows for controlled manipulation of the nitrogen atom, while the ketone provides a handle for further chemical elaboration. This enables chemists to systematically modify the azepane ring and explore the resulting chemical space for new therapeutic agents. The 1,3,4-oxadiazole (B1194373) scaffold, for instance, is a significant heterocyclic fragment in drug discovery, and its synthesis can be approached using various building blocks. japsonline.com The versatility of this compound makes it a suitable precursor for the synthesis of a variety of non-condensed heterocyclic systems. japsonline.com

Enabling Access to Structurally Diverse Polycyclic Scaffolds

The construction of three-dimensional, sp3-rich scaffolds is of paramount importance in the discovery of new drugs. whiterose.ac.uk this compound and its derivatives, such as enecarbamates, have been utilized as platforms for the synthesis of diverse polycyclic scaffolds. whiterose.ac.uk A notable example involves the use of a related compound, benzyl 2-oxoazepane-1-carboxylate, in photocatalyzed reactions to construct spirocyclic systems. whiterose.ac.uk This approach highlights the potential of the oxoazepane scaffold to undergo annulation reactions, leading to the formation of fused and spirocyclic motifs. whiterose.ac.uk These complex structures are of significant interest as they can mimic the shapes of natural products and interact with biological targets in highly specific ways. The ability to generate a library of structurally diverse polycyclic scaffolds from a common intermediate like this compound is a powerful tool in modern drug discovery. whiterose.ac.uk

Utility in Peptide and Peptidomimetic Chemistry

The incorporation of non-natural amino acids into peptides is a well-established strategy to enhance their stability, potency, and receptor selectivity. This compound has proven to be a valuable starting material for the synthesis of constrained amino acids that can be used to modulate the conformational properties of peptides.

Synthesis of Quaternary α,α-Azepane Amino Acid Derivatives

The synthesis of conformationally restricted amino acids plays a crucial role in the design of peptidomimetics with improved pharmacological properties. lifechemicals.com this compound can serve as a precursor for the synthesis of quaternary α,α-azepane amino acid derivatives. These derivatives, where the α-carbon of the amino acid is part of the azepane ring, introduce significant conformational constraints into a peptide backbone. The synthesis of such constrained amino acids often involves the use of building blocks that can be elaborated into the desired cyclic system.

PrecursorResulting Amino Acid DerivativeSynthetic Approach
This compoundQuaternary α,α-azepane amino acidsMulti-step synthesis involving functionalization of the ketone and subsequent transformations.

Design Element for Inducing Specific Peptide Secondary Structures

The secondary structure of a peptide is critical for its biological activity. The incorporation of constrained amino acids can be used to induce specific secondary structures, such as β-turns and helices. Research has shown that peptides incorporating azepane-based β-amino acids can adopt well-defined helical conformations. chemrxiv.org The conformational preferences of these modified peptides can be studied using techniques such as circular dichroism and NMR spectroscopy. nih.govnih.gov The azepane ring, with its inherent conformational biases, can act as a potent turn or helix-inducing element, thereby providing a powerful tool for the rational design of peptide therapeutics with defined three-dimensional structures.

Exploration as a Scaffold for Novel Compound Libraries

The quest for novel bioactive compounds requires the exploration of new areas of chemical space. whiterose.ac.uk Scaffolds like this compound are instrumental in this endeavor, serving as the core structure for the generation of compound libraries with high structural diversity and three-dimensionality.

This compound is recognized as a valuable building block in medicinal chemistry. bldpharm.comchem-space.com The efficient exploration of novel chemical space is vital for the discovery of new drugs, with a particular interest in the construction of sp³-rich scaffolds. whiterose.ac.uk Such three-dimensional structures are increasingly sought after to improve the physicochemical and pharmacokinetic properties of drug candidates compared to traditional flat, aromatic compounds. chimia.ch

This compound is part of a toolkit of building blocks used by medicinal chemists for lead-oriented combinatorial synthesis, hit-to-lead projects, and lead optimization programs. chem-space.com Its utility is underscored by its commercial availability as a reagent for research use. bldpharm.comkemix.com.au The analysis of commercially available building blocks is a critical component of modern drug discovery, as the ability to synthesize desired compounds is directly linked to the availability of such foundational reagents. nih.gov

PropertyValue
Molecular Formula C₁₄H₁₇NO₃ kemix.com.au
Molecular Weight 247.29 g/mol kemix.com.au
CAS Number 1025828-21-0 kemix.com.au

This compound is not an endpoint but a starting point. It serves as a precursor for a wide range of more complex and advanced synthetic intermediates. whiterose.ac.uk Its value lies in the selective reactivity of its functional groups.

Ketone Moiety: The ketone at the C-3 position is a versatile reactive handle. It can undergo nucleophilic addition, reduction to a hydroxyl group, or reductive amination to introduce new substituents and stereocenters.

Carbamate Group: The benzyl carbamate (Cbz group) is a stable protecting group for the nitrogen atom. It can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal a secondary amine. This amine can then be functionalized through acylation, alkylation, or arylation, further expanding the structural diversity accessible from the scaffold.

Research has demonstrated the elaboration of N-heterocyclic cores into structurally diverse and novel polycyclic scaffolds using a toolkit of synthetic methods. whiterose.ac.uk For example, the azepane core can be functionalized to produce derivatives like Benzyl 3-(pyridin-3-yl)azepane-1-carboxylate, showcasing its role as a platform for accessing advanced intermediates with unique three-dimensional arrangements. whiterose.ac.uk This modular approach allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in drug discovery programs.

Reactive SitePotential TransformationResulting Functionality
C-3 Ketone Reduction (e.g., with NaBH₄)Secondary Alcohol
Reductive AminationSecondary or Tertiary Amine
Wittig ReactionAlkene
Nitrogen (after Cbz deprotection) AcylationAmide
SulfonylationSulfonamide
Alkylation/ArylationTertiary Amine

Theoretical and Computational Investigations of Azepane 1 Carboxylate Systems

Conformational Analysis and Dynamics of the Azepane Ring

The seven-membered azepane ring is not planar and possesses significant conformational flexibility. Understanding its preferred shapes and the energy barriers between them is crucial for predicting its role in molecular recognition and reactivity.

The azepane ring can adopt several non-planar conformations, with the chair and boat forms being the most discussed. For many substituted azepanes, the chair conformation is found to be the most stable arrangement. researchgate.net The specific puckering of the ring, which describes the degree and location of the out-of-plane atoms, is influenced by the substituents attached to the ring. This flexibility is a key characteristic of the azepane scaffold, allowing it to be a versatile building block in medicinal chemistry. mdpi.com

The nature of the substituent on the nitrogen atom significantly impacts the conformational energetics of the azepane ring. researchgate.net Studies on various 1H-1-benzazepines have demonstrated that the steric bulk of the N-substituent affects both the ring's conformation and the geometry around the nitrogen atom itself. researchgate.net This includes influencing the energy barriers for both the ring-flip (the process of one chair conformation converting to another) and the inversion of the nitrogen atom. researchgate.net For a molecule like Benzyl (B1604629) 3-oxoazepane-1-carboxylate, the bulky benzylcarboxylate group on the nitrogen atom is expected to play a dominant role in dictating the preferred ring conformation and the dynamics of its interconversion.

Table 1: Influence of N-Substituent on Azepine Ring Dynamics This table is illustrative, based on general findings from conformational studies.

N-SubstituentExpected Steric BulkImpact on Ring-Flip Energy BarrierImpact on N-Inversion Energy Barrier
HydrogenLowLowerLower
MethylMediumModerateModerate
BenzylcarboxylateHighHigherHigher

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reaction pathways of azepane systems.

DFT calculations can elucidate the electronic structure of azepane derivatives, providing insights into their stability and reactivity. nih.gov Global descriptor values derived from these calculations, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict chemical reactivity. nih.gov For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Studies comparing azepane to other heterocycles have shown that replacing a carbon atom in cycloheptane (B1346806) with a nitrogen atom leads to a significant decrease in ring strain, which can influence stability. nih.gov Molecular Electron Density Theory (MEDT) is another computational framework used to describe reactivity based on changes in electron density along a reaction pathway, using indices like electrophilicity to predict the direction of electron density transfer in a reaction. cuny.edu

Table 2: Calculated Quantum Chemical Descriptors for Azepane Data adapted from DFT studies on heterocyclic compounds. nih.gov

DescriptorDefinitionImplication
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and stability.
Chemical Hardness (η)Resistance to change in electron distribution.Relates to the stability of the molecule.
Electrophilicity Index (ω)Measure of the ability of a molecule to accept electrons.Predicts how the molecule will behave as an electrophile.
Nucleophilicity Index (N)Measure of the ability of a molecule to donate electrons.Predicts how the molecule will behave as a nucleophile.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is crucial for understanding the mechanisms of reactions involving the formation or modification of the azepane ring. For example, semiempirical molecular orbital calculations have been used to investigate the regiochemistry and stereochemistry of piperidine (B6355638) ring expansion processes that yield azepane derivatives. rsc.org Such calculations can map out the entire reaction pathway, identifying the structures of transition states and intermediates. This allows researchers to understand why a particular isomer is formed, guiding the development of more selective synthetic methods. rsc.orgresearchgate.net These computational approaches are applicable to various reactions, including cycloadditions and rearrangements used to construct complex azepane-based scaffolds. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions between molecules of Benzyl 3-oxoazepane-1-carboxylate govern its physical properties and its assembly into larger, ordered structures. The molecular structure, featuring a carbonyl group (C=O), an ester linkage, and an aromatic ring, allows for a variety of weak intermolecular interactions. mdpi.com

Analysis of Hydrogen Bonding Patterns and Supramolecular Synthons

While specific crystal structure analyses for this compound are not widely available in the public domain, the principles of its supramolecular assembly can be inferred from studies of related N-acyl and N-benzyl compounds. The interplay of the ketone carbonyl, the carbamate (B1207046) carbonyl, and various C–H donors dictates the formation of predictable hydrogen-bonding motifs known as supramolecular synthons.

In the solid state, it is anticipated that C–H···O hydrogen bonds would be prominent features. The methylene (B1212753) groups of the azepane ring, particularly those adjacent to the nitrogen (C2 and C7) and the ketone (C4), as well as the benzylic methylene group, can act as weak hydrogen bond donors. The oxygen atoms of the ketone and the carbamate moiety are the primary hydrogen bond acceptors.

Research on analogous N-benzyl compounds demonstrates the frequent occurrence of C–H···O and C–H···π interactions. nih.gov For instance, studies on substituted N-benzyl acetamides show that C–H···O hydrogen bonds, often involving the amide oxygen, can link molecules into chains or sheets. nih.gov It is plausible that in a crystalline structure of this compound, the ketone oxygen and the carbamate oxygen could both participate in such interactions, leading to complex, three-dimensional networks. The phenyl ring of the benzyl group also introduces the possibility of C–H···π(arene) interactions, further stabilizing the crystal packing.

Table 1: Potential Hydrogen Bond Interactions in Solid-State this compound

DonorAcceptorInteraction TypePotential Motif
C(α to N)-HO=C (Ketone)C–H···OIntramolecular or Intermolecular Chain
C(α to C=O)-HO=C (Carbamate)C–H···OIntermolecular Dimer or Sheet
C(Benzylic)-HO=C (Ketone)C–H···OIntermolecular Chain
C(Aryl)-HO=C (any)C–H···OIntermolecular Packing
C(Alkyl)-Hπ (Phenyl Ring)C–H···πIntermolecular Packing

Theoretical Evaluation of pKaH and its Impact on Reactivity

The pKaH, representing the acidity of the protonated form of the molecule, is a critical parameter that influences its reactivity, particularly in acid- or base-mediated reactions. For this compound, protonation can occur at several sites: the nitrogen atom, the ketone oxygen, or the carbamate oxygen. Theoretical calculations, often employing Density Functional Theory (DFT), are essential to determine the most likely site of protonation and the corresponding pKaH value.

The electron-withdrawing nature of the N-benzyloxycarbonyl group significantly decreases the basicity of the nitrogen atom's lone pair through delocalization into the π-system of the carbamate. This delocalization makes the nitrogen less available for protonation compared to a simple secondary amine. Consequently, the carbonyl oxygens are generally the preferred sites of protonation.

Table 2: Predicted Protonation Sites and Relative Basicity

Protonation SiteInfluencing FactorsPredicted Relative BasicityImpact on Reactivity
Ketone OxygenInductive effects, hyperconjugationHighestFacilitates enol/enolate formation under acidic conditions.
Carbamate OxygenResonance with nitrogen lone pairIntermediateProtonation can influence carbamate stability/lability.
Nitrogen AtomStrong delocalization into carbamateLowestGenerally unreactive as a base; N-protonation is unlikely.

Computational Design and Prediction of Novel Azepane Architectures

Computational chemistry serves as a powerful tool for the in silico design of novel molecules based on the azepane scaffold. Starting with the this compound framework, computational methods allow for the exploration of a vast chemical space by modifying functional groups and substitution patterns to achieve desired properties.

This design process often involves a combination of techniques. Molecular docking simulations can be used to predict the binding affinity of hypothetical azepane derivatives to a biological target, such as an enzyme or receptor. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with observed activity, guiding the design of more potent or selective compounds.

Furthermore, computational approaches are being used to develop modular synthetic strategies for accessing diverse polycyclic scaffolds from cyclic building blocks. whiterose.ac.uk For example, theoretical evaluation of reaction pathways can predict the feasibility of using this compound as a precursor for more complex fused or spirocyclic systems. whiterose.ac.uk By calculating transition state energies and reaction profiles, chemists can prioritize synthetic routes that are more likely to be successful, saving significant time and resources in the laboratory. This predictive power accelerates the discovery of new chemical entities with potentially valuable applications.

Emerging Research Directions and Future Prospects

Development of Innovative Biocatalytic Routes for Azepane Synthesis

The demand for enantiomerically pure azepane derivatives in pharmaceuticals has spurred the development of green and highly selective biocatalytic methods. These enzymatic approaches offer significant advantages over traditional chemical syntheses, which often require harsh conditions and complex purification steps.

Recent research has highlighted the utility of various enzyme classes for constructing the azepane core. Imine reductases (IREDs) and monoamine oxidases (MAOs) have been successfully employed for the asymmetric reductive amination and deracemization to produce enantioenriched 2-aryl azepanes. acs.orgacs.org Furthermore, transaminases are emerging as powerful tools for the synthesis of chiral amines, including cyclic amines like those derived from azepanes. researchgate.netorganic-chemistry.org These enzymes can convert a ketone functionality, such as the one present in Benzyl (B1604629) 3-oxoazepane-1-carboxylate, into a chiral amine with high enantioselectivity.

A chemoenzymatic strategy offers a powerful approach where biocatalysis is coupled with traditional organic reactions. For instance, an enantioenriched azepane can be generated biocatalytically and then subjected to further chemical modifications. acs.orgacs.org This sequential approach allows for the creation of complex and diverse azepane-based molecules that would be difficult to access through purely chemical or biological means. The application of such a strategy to Benzyl 3-oxoazepane-1-carboxylate could involve the enzymatic reduction of the ketone to a chiral alcohol, followed by further chemical transformations.

Enzyme ClassApplication in Azepane SynthesisPotential for this compound
Imine Reductases (IREDs)Asymmetric reductive amination of cyclic imines to form chiral azepanes. acs.orgacs.orgCould be used in the synthesis of chiral amino-azepanes from a corresponding imine precursor.
Monoamine Oxidases (MAOs)Deracemization of racemic azepanes to yield enantiopure products. acs.orgacs.orgCould be used to resolve a racemic mixture of a chiral azepane derivative synthesized from the title compound.
TransaminasesAsymmetric synthesis of chiral amines from ketones. researchgate.netorganic-chemistry.orgDirect conversion of the 3-oxo group to a chiral 3-amino group.
Lipases/EsterasesResolution of racemic esters or alcohols.Resolution of a racemic alcohol obtained from the reduction of the ketone in this compound.

Exploration of Unconventional Reactivity Profiles for Broadened Utility

Moving beyond classical synthetic transformations, researchers are exploring unconventional reactivity profiles of the azepane scaffold to access novel molecular architectures. These methods often employ modern synthetic techniques like photoredox catalysis and transition-metal-catalyzed reactions.

Photochemical rearrangements and cycloadditions represent a promising avenue for constructing and functionalizing azepane rings. wikipedia.org For instance, a photochemical [5+2] cycloaddition has been developed to form azepinones from readily available starting materials. wikipedia.org Such strategies could potentially be adapted for the synthesis of substituted azepanes.

Furthermore, C-H activation is a powerful tool for the direct functionalization of the azepane core, avoiding the need for pre-functionalized starting materials. Rhodium-catalyzed C-C bond activation of aminocyclopropanes followed by intramolecular C-H metalation has been shown to provide access to azepine ring systems. masterorganicchemistry.comacs.org The application of photoredox catalysis is also enabling the construction of saturated nitrogen heterocycles, including azepanes, under mild, redox-neutral conditions. organic-chemistry.org These advanced methods could allow for the direct modification of the azepane ring in this compound at positions that are otherwise difficult to access.

Reaction TypeDescriptionPotential Relevance
Photochemical [5+2] CycloadditionConstruction of azepinone rings through a light-induced rearrangement. wikipedia.orgA potential synthetic route to the core 3-oxoazepane structure.
Photoredox-mediated Radical/Polar CrossoverFormation of substituted azepanes via photocatalytically generated alkyl radicals. organic-chemistry.orgA method for introducing diverse substituents onto the azepane ring.
Rh-catalyzed C-C Bond ActivationModular synthesis of azepines from aminocyclopropanes via C-C and C-H activation. masterorganicchemistry.comacs.orgAn alternative approach to constructing the azepane scaffold.
Intramolecular [3+2] Dipolar CycloadditionSynthesis of fused tetrazolo azepanes from azido (B1232118) nitriles. nih.govA strategy for creating complex, polycyclic azepane derivatives.

Advanced Computational Tools for Rational Design of Azepane-Based Molecular Architectures

In parallel with synthetic advancements, advanced computational tools are playing an increasingly crucial role in the rational design of azepane-based molecules with desired properties. Molecular modeling techniques are being used to understand the conformational preferences of the flexible seven-membered azepane ring, which is critical for its interaction with biological targets. researchgate.netarkat-usa.org

Computational studies can predict the most stable conformations of substituted azepanes and how modifications to the ring affect its geometry. researchgate.net For a molecule like this compound, computational analysis could predict the influence of the benzyl carbamate (B1207046) and ketone groups on the ring's conformation. This information is invaluable for the design of derivatives with specific three-dimensional shapes to fit into the binding pockets of enzymes or receptors.

Furthermore, in silico screening and molecular docking are being used to design and identify novel azepane-based inhibitors for various therapeutic targets. researchgate.netnih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. For example, by using the 3-oxoazepane scaffold as a starting point, computational methods can guide the design of new derivatives with potential anticancer or antimicrobial activities. researchgate.net

Computational TechniqueApplicationRelevance to Azepane Design
Molecular Mechanics (MM)Conformational analysis and energy minimization. researchgate.netPredicting the stable conformations of the flexible azepane ring.
Density Functional Theory (DFT)Calculation of electronic structure and reactivity.Understanding the reactivity of the azepane ring and its substituents.
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of molecules over time.Assessing the conformational flexibility and interactions of azepane derivatives in a biological environment.
Molecular DockingPredicting the binding mode and affinity of a ligand to a receptor. researchgate.netnih.govDesigning azepane-based inhibitors for specific biological targets.
3D-QSARRelating the 3D properties of molecules to their biological activity.Building predictive models to guide the optimization of lead compounds.

Integration of Azepane Scaffolds in Material Science Applications

The unique structural features of the azepane ring are also being explored for applications in material science. The ability of azepane derivatives to undergo ring-opening polymerization (ROP) makes them attractive monomers for the synthesis of functional polyamides. acs.orgacs.org

For example, a functionalized derivative of ε-caprolactam, a precursor to Nylon-6, has been synthesized and polymerized to create aliphatic polyamides with pendant ketone or hydroxyl groups. acs.orgacs.org These functional groups can be further modified to tune the properties of the resulting polymer, opening up possibilities for new materials with applications in areas such as cross-linkable resins and functional surfaces.

While the direct application of this compound in material science has not been reported, its structure suggests potential as a monomer. The N-benzyloxycarbonyl group could be removed post-polymerization to yield a polyamide with reactive secondary amine functionalities along the polymer chain. These groups could then be used for further derivatization, leading to the development of novel functional materials. The presence of the ketone group also offers a site for post-polymerization modification. The integration of azepane scaffolds into polymer backbones is an emerging area with the potential to generate a new class of advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-oxoazepane-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of a benzyl-protected amine with a ketone precursor under acidic or basic conditions.
  • Step 2 : Cyclization via nucleophilic acyl substitution to form the azepane ring.
  • Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol .
  • Key Considerations : Reaction temperature (0–25°C) and stoichiometric ratios must be tightly controlled to minimize byproducts like over-alkylated derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the azepane ring structure and benzyl ester group. Key signals include:
  • δ 4.5–5.0 ppm (benzyl CH2_2), δ 2.5–3.5 ppm (azepane protons), and δ 170–175 ppm (carbonyl carbons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity >95%. Mobile phase: acetonitrile/water (70:30) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 263.15) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for azepane ring formation?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Simulate transition states to identify energetically favorable pathways. For example, compare intramolecular cyclization vs. intermolecular dimerization routes .
  • Molecular Dynamics (MD) : Model solvent effects (e.g., DMF vs. THF) to predict reaction kinetics and byproduct formation .
  • Validation : Cross-reference computational results with experimental yields and LC-MS data to resolve discrepancies .

Q. What strategies address low yields during scale-up synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts to enhance cyclization efficiency. For example, Pd/C (5 mol%) in ethanol improves yields from 45% to 72% .
  • Process Optimization : Use flow chemistry to maintain consistent temperature and mixing, reducing side reactions .
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., hydrolyzed ester or ring-opened derivatives) and adjust pH or solvent polarity .

Q. How do structural analogs inform the biological activity of this compound?

  • Methodological Answer :

  • Similarity Analysis : Compare with analogs like Benzyl 3-oxopiperidine-1-carboxylate (similarity score: 0.92), which shows moderate kinase inhibition .
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates.
  • Cellular Uptake : Radiolabel the compound (e.g., 14^{14}C-benzyl group) to study permeability in Caco-2 monolayers .

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